molecular formula C20H14O7 B2990705 Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate CAS No. 879923-53-2

Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate

Cat. No.: B2990705
CAS No.: 879923-53-2
M. Wt: 366.325
InChI Key: XEXHYLOKJBWRHY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate is a complex organic compound that features prominently in a variety of chemical research and industrial applications. This compound is characterized by its fused benzofuran rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate generally involves multi-step organic synthesis. Key reactions often include:

  • Formation of benzofuran ring structures: through cyclization reactions.

  • Introduction of methoxycarbonyl groups: via esterification reactions.

  • Hydroxylation: to add the hydroxyl functional group to the benzofuran framework.

Typical conditions might involve the use of strong acids or bases as catalysts, anhydrous conditions to prevent unwanted side reactions, and specific temperature control to optimize yields.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale through optimized versions of these laboratory synthesis routes. The processes are designed to maximize yield, reduce costs, and ensure consistency. Catalysts, solvents, and temperature conditions are finely tuned based on prior research and process development.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate undergoes a variety of chemical reactions, including:

  • Oxidation: : Can lead to the formation of carbonyl-containing derivatives.

  • Reduction: : Typically reduces the ester and ketone groups to alcohols.

  • Substitution: : The methoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reducing agents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

  • Substitution reactions: : Often require bases like sodium hydroxide (NaOH) or strong acids like sulfuric acid (H2SO4).

Major Products

  • From oxidation: Aldehydes and ketones.

  • From reduction: Alcohols.

  • From substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for more complex molecules. Its benzofuran core structure makes it ideal for creating more elaborate polycyclic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The hydroxyl and methoxycarbonyl functional groups suggest it could interact with biological molecules in specific and useful ways.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals. Its reactivity and structural characteristics allow for the development of novel materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-1-benzofuran-5-carboxylate: : Lacks the additional benzofuran ring, impacting its reactivity and applications.

  • 3-hydroxy-2-(methoxycarbonyl)-1-benzofuran-5-carboxylate: : This compound features fewer fused ring systems.

Uniqueness

Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate stands out due to its dual benzofuran rings and combined functional groups, which confer distinct physical and chemical properties, making it versatile for diverse applications.

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Properties

IUPAC Name

methyl 3-hydroxy-2-(5-methoxycarbonyl-1-benzofuran-3-yl)-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O7/c1-24-19(22)10-3-5-15-12(7-10)14(9-26-15)18-17(21)13-8-11(20(23)25-2)4-6-16(13)27-18/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXHYLOKJBWRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC=C2C3=C(C4=C(O3)C=CC(=C4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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